Aglafolin

Thrombosis Platelet Aggregation PAF Antagonism

Researchers studying PAF receptor signaling often encounter cross-reactivity with thrombin/collagen pathways when using non-selective antagonists. Aglafolin (CAS 143901-35-3), a cyclopenta[b]benzofuran flavagline methyl ester, provides pathway-specific PAF antagonism validated in vitro and in vivo. • Selectively inhibits PAF-induced [³H]inositol monophosphate formation without affecting collagen- or thrombin-mediated signaling (IC₅₀ 50 μM vs. PAF-induced platelet aggregation). • Antiplasmodial IC₅₀ 53.49 nM - ~12% more potent than rocaglamide against clinical P. falciparum isolates. • Antifungal EC₅₀ 0.05 μg/mL vs. P. grisea - ≥18-fold more active than rocaglamide. • ≥98% purity; stereochemistry confirmed (1R,2R,3S,3aR,8bS). Supplied with full analytical documentation (HPLC, NMR, LC-MS).

Molecular Formula C28H28O8
Molecular Weight 492.5 g/mol
CAS No. 143901-35-3
Cat. No. B1662871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglafolin
CAS143901-35-3
Synonymsaglafoline
Molecular FormulaC28H28O8
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
InChIKeyVFTGDXPPYSWBSO-GWNOIRNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aglafolin: Structural Overview


Aglafolin (also known as Aglafoline, Rocaglamide U, or (-)-Methyl rocaglate) is a heterotricyclic cyclopenta[b]benzofuran flavagline isolated from Aglaia species, notably Aglaia elliptifolia and Aglaia odorata [1][2]. It is characterized by a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan core substituted with hydroxy, methoxycarbonyl, phenyl, 4-methoxyphenyl, and methoxy groups [3]. Its primary reported bioactivities are selective inhibition of platelet-activating factor (PAF)-induced platelet aggregation and in vitro cytotoxicity against multiple cancer cell lines, positioning it as a research tool in thrombosis and oncology studies [4][5].

PAF receptor signalingPathway-selective phosphoinositide inhibition tool
Antimalarial screeningRocaglate scaffold with methyl ester diversification
Antifungal & insecticidal researchReported activity against P. grisea and lepidopteran larvae

Why Aglafolin Cannot Be Substituted


Flavaglines, including the rocaglamide family, exhibit a broad and structurally sensitive spectrum of activities ranging from nanomolar antiproliferative effects to antiviral and anti-inflammatory properties [1][2]. Critically, their biological potency and target engagement are exquisitely dependent on specific stereochemistry and peripheral substitution patterns around the cyclopenta[b]benzofuran core [3]. While compounds like didesmethylrocaglamide (IC50 ~5 nM) are exceptionally potent translation initiation inhibitors, Aglafolin demonstrates a distinct, dual profile with micromolar PAF antagonism (IC50 ~50 µM) and moderate cytotoxicity that does not simply correlate with eIF4A inhibition [4][5]. Substituting Aglafolin with a more potent antiproliferative flavagline would therefore invalidate any study designed to decouple these pharmacological mechanisms or to specifically interrogate PAF receptor-mediated pathways.

Functional group divergence
Methyl ester vs carboxamide at C-2 alters activity profile across multiple assays; direct replacement may invalidate comparative data.
Potency context may differ
Aglafolin shows higher anti-leishmanial and antifungal potency than rocaglamide; substituting one for the other risks shifting endpoint readouts.
Pathway selectivity may not transfer
PAF-specific phosphoinositide inhibition documented for aglafolin is not reported for rocaglamide; tool-compound specificity should not be assumed.

Quantitative Differential Evidence


PAF Pathway-Selective Antagonism

Aglafolin demonstrates a clear, quantifiable advantage in inhibiting PAF-induced platelet aggregation, an activity largely absent in its close structural analog rocaglamide. Aglafolin inhibits aggregation with an IC50 of approximately 50 µM against 3.6 nM PAF, and it completely blocks platelet aggregation at 100 µM in response to arachidonic acid [1][2]. In contrast, rocaglamide is primarily characterized by its nanomolar cytotoxicity and eIF4A inhibition, with negligible reported activity in PAF-mediated platelet aggregation assays, making Aglafolin the necessary choice for any study focusing on this specific anti-thrombotic mechanism [3].

PAF Antagonism Selectivity
Head-to-head
Aglafolin
50 μM (PAF aggregation)
vs.
BN52021: 12 μM
Kadsurenone: 18 μM
Pathway-selective: no collagen/thrombin effect
Supports PAF-pathway-selective tool compound selection
Washed rabbit platelets; indomethacin 20 μM
Thrombosis Platelet Aggregation PAF Antagonism

Antimalarial Activity vs. Rocaglamide

Aglafolin binds to the PAF receptor with an IC50 of 17.8 ± 2.6 µM in a competitive binding assay using [³H]PAF, confirming its mechanism as a direct receptor antagonist [1]. This contrasts sharply with the more potent flavagline didesmethylrocaglamide, which inhibits translation initiation factor eIF4A with an IC50 of approximately 5 nM, a target with no reported affinity for Aglafolin [2]. This near 1000-fold difference in potency and target engagement underscores that these compounds, while structurally related, are not functionally interchangeable.

Antimalarial Potency (IC50)
Head-to-head
Aglafoline
53.49 nM
vs.
Rocaglamide: 60.95 nM
Artemisinin: ~15.63 nM
Quinine: ~180.75 nM
Supports antimalarial scaffold prioritization
Fresh P. falciparum isolates, schizont maturation assay
PAF Receptor Binding Affinity Flavagline Pharmacology

Antifungal Activity Against Pyricularia grisea

Aglafolin exhibited significant in vitro cytotoxicity against six human cancer cell lines in a single study, demonstrating broad-spectrum potential [1]. While specific IC50 values for Aglafolin are not provided in the primary publication, its activity is noted alongside rocaglamide. For comparison, rocaglaol, another potent flavagline, shows a more variable, cell-line-dependent profile with ED50 values of 13.8, 23.0, and 9.2 nM against Lu1, LNCaP, and MCF-7 cells, respectively [2]. This suggests that while rocaglaol achieves nanomolar potency in specific contexts, Aglafolin's activity across multiple cell lines may represent a broader, albeit less potent, cytotoxic fingerprint.

Antifungal EC50 (P. grisea)
Head-to-head
Aglafolin
0.05 μg/mL
vs.
Rocaglamide: 0.9–>200 μg/mL
Desmethylrocaglamide: 7 μg/mL
Supports antifungal hit-to-lead selection
Microdilution germ tube growth assay
Cytotoxicity Cancer Cell Lines Flavagline SAR

Anti-Leishmanial Activity vs. Rocaglamide

Aglafolin's PAF antagonism has been validated not only in vitro but also in vivo, where it inhibited PAF-induced mortality in mice with an ED50 of approximately 10 mg/kg when administered intravenously [1]. This crucial in vivo efficacy data is a significant differentiator from many other flavaglines, including the parent compound rocaglamide, for which in vivo studies on PAF antagonism are largely absent [2]. The availability of an established in vivo model and corresponding efficacy data positions Aglafolin as a more advanced tool compound for preclinical research into PAF-mediated pathologies.

Anti-leishmanial EC50
Head-to-head
Aglafoline
7.45 μM
vs.
Rocaglamide: 16.45 μM
Hepatocyte EC50: 5.07 vs 4.94 μM
Supports comparative scaffold evaluation with toxicity context
Human primary hepatocyte data; narrow margin
In Vivo Pharmacology PAF Antagonism Thrombosis Model

Research and Industrial Applications


PAF Receptor Pharmacology

Aglafolin is the preferred flavagline for studies focused on PAF receptor antagonism. Its demonstrated IC50 of 17.8 µM for receptor binding and its ability to completely block PAF-induced platelet aggregation at 50 µM provide a reliable, quantitative basis for experimental design [1]. This specificity is not a shared feature of other potent rocaglamides like didesmethylrocaglamide, which act primarily via eIF4A inhibition [2].

Antimalarial Hit-to-Lead Optimization

For researchers aiming to translate in vitro findings to an animal model, Aglafolin is uniquely suited among flavaglines. Its established in vivo efficacy, with an ED50 of approximately 10 mg/kg in a mouse PAF-induced mortality model, provides a validated starting point for dosing and experimental design [1]. This in vivo data bridge is absent for many of its structural analogs, making Aglafolin the compound of choice for preclinical studies of PAF-related diseases.

Fungicide Discovery for Rice Blast Disease

In the context of screening natural product libraries for novel anticancer agents, Aglafolin offers a distinct profile. It has demonstrated significant cytotoxicity across six diverse cancer cell lines, suggesting a broad-spectrum activity not seen in more potent but narrow-spectrum flavaglines like rocaglaol [1][2]. This makes Aglafolin a valuable comparator in studies mapping structure-activity relationships (SAR) across the flavagline chemical space, helping to identify compounds with unique cytotoxic fingerprints.

In Vivo PAF Antagonism with Cardiovascular Safety

Aglafolin's dual activity—micromolar PAF antagonism and moderate cytotoxicity—is a key differentiator from potent antiproliferative flavaglines like didesmethylrocaglamide, which lack PAF activity [1][2]. This profile allows researchers to use Aglafolin as a tool to decouple these two distinct pharmacological mechanisms. Studies aiming to isolate the PAF receptor-mediated anti-thrombotic effects of flavaglines from their cytotoxic, eIF4A-dependent effects can use Aglafolin as a positive control for the former and a negative control for the latter.

Application
Selection Property
Validation Focus
PAF receptor signaling studies
Pathway-selective phosphoinositide inhibition
PAF-specific [3H]inositol monophosphate endpoint
Antimalarial scaffold development
Methyl ester synthetic handle for derivatization
P. falciparum schizont maturation endpoint
Antifungal hit identification (rice blast)
Sub-μg/mL potency and methyl ester tractability
P. grisea germ tube growth endpoint
In vivo PAF pathway research with hemodynamic monitoring
Hemodynamic neutrality at effective dose
Basal blood pressure and bronchoconstriction endpoints
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